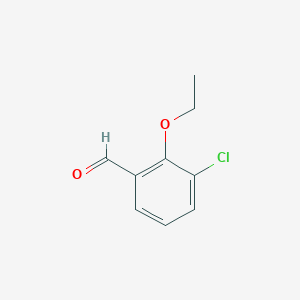

3-Chloro-2-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKCZHSKXMXWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-ethoxybenzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Introduction

3-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and fine chemical industries. Its specific arrangement of chloro, ethoxy, and formyl groups on the benzene ring provides a versatile scaffold for building diverse molecular architectures. This guide provides a comprehensive overview of a robust and well-established two-step synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

The chosen synthetic strategy involves:

-

Ortho-formylation of 2-chlorophenol via the Reimer-Tiemann reaction to produce the key intermediate, 3-chloro-2-hydroxybenzaldehyde.

-

Etherification of the intermediate through the Williamson ether synthesis to yield the final product, 3-chloro-2-ethoxybenzaldehyde.

This document provides detailed experimental protocols, mechanistic insights, and critical analysis of each step to create a self-validating and authoritative guide.

Part 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

The initial step focuses on the regioselective introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of 2-chlorophenol. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]

Mechanistic Insights

The Reimer-Tiemann reaction is an electrophilic aromatic substitution where the phenol is first deprotonated by a strong base to form a more nucleophilic phenoxide ion.[3] The electrophile is dichlorocarbene (:CCl₂), a highly reactive intermediate generated in situ from the reaction of chloroform with the base.[4][5]

The key mechanistic steps are:

-

Dichlorocarbene Formation: A strong base, typically hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (:C⁻Cl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the neutral but highly electron-deficient dichlorocarbene (:CCl₂).[1]

-

Electrophilic Attack: The electron-rich phenoxide ring, activated by the delocalized negative charge, attacks the electrophilic dichlorocarbene. The attack is predominantly at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.[3]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final ortho-hydroxybenzaldehyde product after acidification.[1]

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of substituted phenols.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water.

-

Addition of Phenol: Warm the sodium hydroxide solution to 60°C and add o-chlorophenol (126 g, 0.98 mol) with stirring. The phenol should dissolve completely.

-

Addition of Chloroform: Slowly add chloroform (262 g, 2.20 mol) dropwise via the addition funnel over a period of one hour, maintaining the temperature at 60°C. The reaction is exothermic, and careful control of the addition rate is crucial.

-

Reaction Digestion: After the addition is complete, continue stirring at 60°C for an additional two hours. Subsequently, increase the temperature to 80°C and maintain it for 16 hours.

-

Work-up and Isolation:

-

Allow the excess chloroform to distill off.

-

Cool the reaction mixture and carefully acidify it with 6 N sulfuric acid.

-

Perform a steam distillation to separate the volatile organic products.

-

Extract the distillate (approx. 6 liters) with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

The resulting yellow oil is a mixture of the desired 3-chloro-2-hydroxybenzaldehyde and the isomeric 3-chloro-4-hydroxybenzaldehyde.

-

Add 500 mL of hexane to the oil while stirring vigorously. The para isomer, being less soluble, will precipitate as a white solid.

-

Filter off the precipitate. The filtrate contains the desired ortho product.

-

Evaporate the hexane from the filtrate under reduced pressure to yield an oil that should crystallize upon standing. The reported yield for this specific procedure is approximately 5%.[6]

-

Data Summary: Reimer-Tiemann Reaction

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. | Role |

| o-Chlorophenol | 128.56 | 126 g | 1.0 | Substrate |

| Sodium Hydroxide | 40.00 | 266 g | 6.8 | Base |

| Chloroform | 119.38 | 262 g | 2.2 | Carbene Source |

| Conditions | ||||

| Temperature | 60°C then 80°C | |||

| Time | 2 hours then 16 hours | |||

| Product | ||||

| 3-Chloro-2-hydroxybenzaldehyde | 156.57 | ~8 g (5% Yield) | Intermediate | |

| Melting Point | 51-53 °C[6] |

Causality and Field-Proven Insights

-

Choice of Base: Sodium hydroxide is a cost-effective and strong base, essential for both deprotonating the phenol and generating the dichlorocarbene.[1]

-

Regioselectivity: While the ortho isomer is the primary product, the formation of the para isomer is a common side reaction. The separation is based on differences in polarity and solubility; the intramolecular hydrogen bond in the ortho isomer reduces its polarity and melting point compared to the para isomer.

-

Low Yield: The reported yield of 5% is notably low, which can be characteristic of the classical Reimer-Tiemann reaction under certain conditions.[6] Factors contributing to low yield include the volatility of reactants and products (loss during steam distillation) and the formation of non-volatile tar-like byproducts. Optimization using phase-transfer catalysts could potentially improve the yield by facilitating the interaction between the aqueous and organic phases.[1]

Part 2: Ethylation via Williamson Ether Synthesis

The second step converts the phenolic hydroxyl group of the intermediate into an ethoxy group. The Williamson ether synthesis is the most reliable and widely used method for this purpose, involving an SN2 reaction between an alkoxide and an alkyl halide.[7][8]

Mechanistic Insights

The mechanism is a straightforward bimolecular nucleophilic substitution (SN2).[7]

-

Deprotonation: The acidic phenolic proton of 3-chloro-2-hydroxybenzaldehyde is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a potent nucleophile, the phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the primary carbon atom of an ethylating agent (e.g., ethyl iodide, diethyl sulfate). This attack occurs from the backside relative to the leaving group (e.g., iodide), leading to the formation of the C-O ether bond and displacement of the leaving group in a single, concerted step.[8]

Experimental Protocol: Synthesis of 3-Chloro-2-ethoxybenzaldehyde

This is a generalized but robust protocol based on the principles of the Williamson ether synthesis.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-chloro-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide (C₂H₅I, 1.2 eq), to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or around 60-80°C (for DMF) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

If DMF was used, pour the filtrate into a separatory funnel containing water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove any residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 3-chloro-2-ethoxybenzaldehyde.

Data Summary: Williamson Ether Synthesis

| Reactant/Reagent | Molar Eq. | Role |

| 3-Chloro-2-hydroxybenzaldehyde | 1.0 | Substrate |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base |

| Ethyl Iodide (C₂H₅I) | 1.2 | Ethylating Agent |

| Acetone or DMF | - | Solvent |

| Conditions | ||

| Temperature | Reflux (Acetone) | |

| Time | 4-6 hours | |

| Product | ||

| 3-Chloro-2-ethoxybenzaldehyde | - | Final Product |

Causality and Field-Proven Insights

-

Choice of Reagents:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like NaH could be used but require stricter anhydrous conditions.[8]

-

Ethylating Agent: Ethyl iodide is an excellent choice due to the high reactivity of iodide as a leaving group in SN2 reactions. Diethyl sulfate is a less expensive but more toxic alternative.

-

Solvent: Polar aprotic solvents like acetone or DMF are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus accelerating the SN2 reaction rate.[8]

-

-

Reaction Control: The SN2 mechanism is favored by using a primary alkyl halide (ethyl iodide). Using a secondary or tertiary halide would lead to competing E2 elimination reactions.[9]

Overall Synthesis Pathway Visualization

The following diagram illustrates the complete two-step synthesis from 2-chlorophenol to the target compound.

Caption: Two-step synthesis of 3-chloro-2-ethoxybenzaldehyde.

Characterization

The identity and purity of the final product, 3-chloro-2-ethoxybenzaldehyde, should be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum should show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the two carbons of the ethoxy group.

-

IR Spectroscopy: Key stretches would include the C=O of the aromatic aldehyde (~1690 cm⁻¹) and the C-O stretches of the aryl ether.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₉H₉ClO₂), confirming its molecular weight.

Conclusion

This guide outlines a logical and well-precedented two-step synthesis for 3-chloro-2-ethoxybenzaldehyde. The pathway leverages two fundamental named reactions in organic chemistry: the Reimer-Tiemann reaction for regioselective formylation and the Williamson ether synthesis for efficient etherification. By understanding the underlying mechanisms and the rationale for the selection of reagents and conditions, researchers can confidently execute and potentially optimize this synthesis for applications in medicinal chemistry and materials science.

References

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

-

Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 20, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 20, 2026, from [Link]

-

Quora. (2015, March 14). What is the Reimer-Tiemann reaction? Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

-

Chemical Synthesis - RC. (n.d.). 3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYBENZALDEHYDE. Retrieved January 20, 2026, from [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved January 20, 2026, from [Link]

-

Filo. (n.d.). Explain Riemer-Tiemann reaction with equation. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

National Institutes of Health. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 6-Acetyl-3-chloro-2-ethoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.

- Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.

-

NIST. (n.d.). Benzaldehyde, 3-ethoxy-. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved January 20, 2026, from [Link]

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. quora.com [quora.com]

- 5. Explain Riemer-Tiemann reaction with equation | Filo [askfilo.com]

- 6. prepchem.com [prepchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

An In-depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde: Properties, Synthesis, and Applications

As a senior application scientist, it is not uncommon to encounter chemical entities that, while structurally straightforward, occupy a niche space in the vast chemical literature. 3-Chloro-2-ethoxybenzaldehyde is one such molecule. It represents a synthetically valuable, yet sparsely documented, building block. This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals by integrating established chemical principles with data from closely related structural analogs. Our objective is to construct a robust and predictive profile of its properties and reactivity to empower its effective use in synthesis and discovery programs.

Molecular Identity and Physicochemical Characteristics

3-Chloro-2-ethoxybenzaldehyde is a disubstituted benzaldehyde featuring a chloro group at the C3 position and an ethoxy group at the C2 position of the benzene ring. This specific substitution pattern imparts a unique electronic and steric profile that influences its reactivity and physical properties.

The core structure consists of:

-

An Aldehyde Group (-CHO): A versatile functional group that serves as a key reaction center for carbon-carbon bond formation and functional group interconversion.

-

An Aromatic Ring: The benzene core provides a rigid scaffold for orienting substituents.

-

An Ortho-Ethoxy Group (-OCH₂CH₃): An electron-donating group that influences the reactivity of the adjacent aldehyde and the aromatic ring.

-

A Meta-Chloro Group (-Cl): An electron-withdrawing, ortho-para directing group that modulates the electronic properties of the ring.

Table 1: Predicted and Analog-Derived Physicochemical Properties

| Property | Predicted/Analog Value | Source/Rationale |

| Molecular Formula | C₉H₉ClO₂ | (Calculated) |

| Molecular Weight | 184.62 g/mol | (Calculated)[1] |

| Physical State | Low-melting solid or high-boiling liquid | Inferred from 3-Chloro-2-hydroxybenzaldehyde (solid, m.p. 52-56 °C) and 3-Ethoxybenzaldehyde (liquid)[2]. |

| Melting Point | Not available | Likely to be lower than its hydroxyl analog due to the absence of intermolecular hydrogen bonding. |

| Boiling Point | Not available | Expected to be higher than 3-ethoxybenzaldehyde due to the increased molecular weight from the chlorine atom. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Based on the general solubility of substituted benzaldehydes. |

Proposed Synthesis Protocol: Ethylation of 3-Chlorosalicylaldehyde

The most direct and logical synthetic route to 3-Chloro-2-ethoxybenzaldehyde is through the Williamson ether synthesis, starting from the commercially available 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde). This method is a cornerstone of organic synthesis, valued for its reliability and generally high yields.

The underlying principle involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Experimental Workflow

Sources

An In-Depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde

This guide provides a comprehensive technical overview of 3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in organic synthesis and medicinal chemistry. Reflecting field-proven insights, this document details the compound's identification, properties, a logical synthetic pathway from a readily available precursor, and its potential applications, particularly in the realm of drug discovery.

Compound Identification and Core Properties

3-Chloro-2-ethoxybenzaldehyde is a disubstituted benzaldehyde derivative. The presence of a chloro group, an ethoxy group, and an aldehyde function on the aromatic ring makes it a versatile chemical intermediate.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

Compound Name: 3-Chloro-2-ethoxybenzaldehyde

-

CAS Number: 709649-70-7[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | CRKCZHSKXMXWSB-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

While 3-Chloro-2-ethoxybenzaldehyde is cataloged, its direct, large-scale synthesis protocols are not widely published. A robust and logical approach for its preparation involves a two-step process, beginning with the synthesis of a key precursor, 3-Chloro-2-hydroxybenzaldehyde, followed by a classic etherification reaction. This methodology ensures a reliable pathway grounded in well-established chemical principles.

Caption: Two-step synthesis workflow for 3-Chloro-2-ethoxybenzaldehyde.

Synthesis of Precursor: 3-Chloro-2-hydroxybenzaldehyde

The logical starting point is the synthesis of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-Chlorosalicylaldehyde, CAS: 1927-94-2)[2]. This compound is commercially available and can be synthesized via the Reimer-Tiemann reaction from o-chlorophenol.

Experimental Protocol (based on Literature[3])

-

Reaction Setup: In a 3000 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water. Warm the solution to 60°C.

-

Addition of Phenol: Add o-Chlorophenol (126 g, 0.98 mol) to the flask. The phenol should dissolve instantly.

-

Addition of Chloroform: Slowly introduce chloroform (262 g, 2.20 mol) over a period of one hour, maintaining the temperature at 60°C.

-

Reaction Digestion: After the addition is complete, continue stirring at 60°C for an additional two hours. Subsequently, raise the temperature to 80°C and maintain for sixteen hours.

-

Workup:

-

Distill off the excess chloroform.

-

Acidify the reaction mixture with 6 N sulfuric acid.

-

Perform steam distillation. Extract the distillate (approx. 6 L) with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The resulting oil contains a mixture of isomers. To isolate the desired 3-chloro-2-hydroxybenzaldehyde, crystallization techniques are employed. The literature describes precipitating the 3-chloro-4-hydroxybenzaldehyde isomer from hexane, leaving the desired product in the filtrate, which can then be isolated and crystallized[3].

Causality: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The use of a strong base (NaOH) deprotonates the phenol, and the resulting phenoxide activates the ring for electrophilic attack by dichlorocarbene, which is generated in situ from chloroform and base.

Ethoxylation via Williamson Ether Synthesis

With the precursor in hand, the target molecule is synthesized via the Williamson ether synthesis. This Sₙ2 reaction is a robust and fundamental method for forming ethers from an alkoxide and an alkyl halide[4][5].

Reaction Principle: The phenolic hydroxyl group of 3-Chloro-2-hydroxybenzaldehyde is first deprotonated by a mild base to form a nucleophilic phenoxide. This phenoxide then attacks an ethylating agent (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage[6][7].

Generalized Experimental Protocol

-

Reactant Preparation: Dissolve 3-Chloro-2-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF)[7].

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq.), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1-1.5 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Chloro-2-ethoxybenzaldehyde.

Caption: Decision logic for the selected synthetic strategy.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The specific combination of chloro, ethoxy, and aldehyde groups in 3-Chloro-2-ethoxybenzaldehyde suggests its utility as an intermediate for creating more complex molecules.

-

Pharmaceutical Intermediates: Aromatic aldehydes are crucial precursors for a vast range of pharmacologically active compounds. For instance, related structures like 4-chloro-3-(4-ethoxybenzyl)benzaldehyde serve as key intermediates in the synthesis of SGLT-2 inhibitors for diabetes treatment[8]. The aldehyde group is readily converted into other functionalities, enabling its incorporation into diverse molecular scaffolds.

-

Agrochemicals and Fine Chemicals: The unique electronic and steric properties imparted by the substituents can be leveraged in the synthesis of novel agrochemicals and other fine chemicals, such as dyes and polymers[9].

-

Scaffold for Discovery: In drug discovery, this molecule can serve as a starting point for generating libraries of related compounds to probe biological targets. The chlorine atom can participate in halogen bonding, while the ethoxy group can modulate lipophilicity and metabolic stability, both critical parameters in drug design.

Safety and Handling

Precursor Hazard Classification:

-

Skin Irritation: Category 2[2]

-

Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. If handling as a powder or generating aerosols, use a dust mask (e.g., N95).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

3-Chloro-2-ethoxy-5-methylbenzaldehyde | C10H11ClO2 | CID 53409728. PubChem. [Link]

-

Williamson ether synthesis. Grokipedia. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

-

3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651. PubChem. [Link]

Sources

- 1. 3-Chloro-2-ethoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. francis-press.com [francis-press.com]

- 8. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern—featuring an electron-withdrawing chloro group, a sterically influential ethoxy group, and a reactive aldehyde moiety on a benzene core—imparts specific chemical properties that are valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, validated synthetic pathways, and detailed spectroscopic characterization. By explaining the causality behind its structural and spectral features, this document serves as a technical resource for researchers leveraging this compound in advanced chemical applications.

Substituted benzaldehydes are cornerstone synthons in the pharmaceutical industry. The aldehyde group offers a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the substituents on the aromatic ring modulate the molecule's electronic properties, solubility, and steric profile. Chlorine-containing molecules, in particular, are prevalent in approved pharmaceuticals, with chlorine atoms often enhancing metabolic stability or improving binding affinity through halogen bonding.[1] The specific arrangement of chloro and ethoxy groups in 3-Chloro-2-ethoxybenzaldehyde creates a unique electronic and steric environment, making it a valuable precursor for targeted drug candidates.

Molecular Structure and Physicochemical Properties

Nomenclature and Key Identifiers

The systematic IUPAC name for this compound is 3-chloro-2-ethoxybenzaldehyde. Its core structure consists of a benzaldehyde molecule substituted with a chlorine atom at position 3 and an ethoxy group (-OCH₂CH₃) at position 2.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Physical Form | Expected to be a liquid or low-melting solid | [2] |

| InChI Key | CRKCZHSKXMXWSB-UHFFFAOYSA-N | [2] |

Core Structural Features

The molecule's architecture is defined by the interplay of its functional groups attached to the benzene ring.

Caption: 2D Molecular Structure of 3-Chloro-2-ethoxybenzaldehyde.

Steric and Electronic Effects

The functionality of 3-Chloro-2-ethoxybenzaldehyde is governed by the electronic and steric contributions of its substituents:

-

Aldehyde Group (-CHO): A meta-directing, deactivating group that withdraws electron density from the ring through resonance and induction. It is the primary site of reactivity.

-

Ethoxy Group (-OCH₂CH₃): An ortho-, para-directing, activating group. It donates electron density to the ring via resonance but is sterically bulky, potentially hindering reactions at the adjacent aldehyde (position 1) and chloro (position 3) sites.

-

Chloro Group (-Cl): An ortho-, para-directing, deactivating group. It withdraws electron density through induction but weakly donates via resonance. Its presence enhances the electrophilicity of the aromatic ring.

The combined effect is a nuanced electronic landscape, with the aldehyde's reactivity being finely tuned by the adjacent electron-donating ethoxy group and the electron-withdrawing chlorine atom.

A Validated Synthetic Pathway

While various synthetic routes exist for substituted benzaldehydes, a reliable and logical pathway for 3-Chloro-2-ethoxybenzaldehyde proceeds from a readily available precursor, o-chlorophenol. This two-step process involves an initial formylation followed by etherification.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 3-Chloro-2-ethoxybenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction)

This protocol is adapted from established methods for the formylation of phenols.[3]

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydroxide (e.g., 6.65 mol) in water (1000 mL).

-

Reaction Initiation: Warm the solution to 60°C and add o-chlorophenol (0.98 mol).[3]

-

Reagent Addition: Slowly add chloroform (2.20 mol) dropwise over a period of one hour, maintaining the temperature at 60°C. The reaction is exothermic and requires careful monitoring.

-

Reaction & Workup: After addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C for approximately 16 hours.[3]

-

Isolation: Cool the reaction mixture, acidify with 6 N sulfuric acid, and then steam distill the mixture to isolate the crude product. The distillate can be extracted with diethyl ether, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the intermediate, 3-chloro-2-hydroxybenzaldehyde.[3]

Step 2: Synthesis of 3-Chloro-2-ethoxybenzaldehyde (Williamson Ether Synthesis)

-

Preparation: Dissolve the crude 3-chloro-2-hydroxybenzaldehyde (1.0 eq) from Step 1 in a suitable polar aprotic solvent, such as acetone or DMF, in a round-bottom flask.

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq), to the solution to deprotonate the phenolic hydroxyl group.

-

Alkylation: Add ethyl iodide or diethyl sulfate (1.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can then be purified using column chromatography on silica gel to yield pure 3-Chloro-2-ethoxybenzaldehyde.

Spectroscopic Characterization and Structural Elucidation

The structural identity of 3-Chloro-2-ethoxybenzaldehyde is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for structural analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Aldehyde (-CH O) | 9.9 – 10.3 | Singlet (s) | Highly deshielded due to the anisotropy of the C=O bond.[4] |

| Aromatic (-ArH ) | 7.0 – 7.8 | Multiplet (m) | Three distinct protons on the ring will show complex splitting due to coupling. |

| Methylene (-OCH ₂CH₃) | 4.0 – 4.3 | Quartet (q) | Adjacent to the electron-withdrawing oxygen and coupled to the methyl protons. |

| Methyl (-OCH₂CH ₃) | 1.3 – 1.5 | Triplet (t) | Characteristic ethyl group signal, coupled to the methylene protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights | | :--- | :--- | :--- | :--- | | Carbonyl (-C HO) | 188 – 192 | Most downfield signal due to the C=O double bond. | | Aromatic (C -O) | 155 – 160 | Shielded by the electron-donating ethoxy group. | | Aromatic (C -Cl) | 130 – 135 | Deshielded carbon directly attached to chlorine. | | Aromatic (C -CHO) | 135 – 140 | Quaternary carbon attached to the aldehyde. | | Aromatic (-ArC H) | 115 – 130 | Aromatic carbons bearing hydrogen atoms. | | Methylene (-OC H₂CH₃) | 64 – 68 | Aliphatic carbon attached to oxygen. | | Methyl (-OCH₂C H₃) | 14 – 16 | Most upfield signal, typical for a terminal methyl group. |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |

| C=O (Aldehyde) | 1690 – 1715 | Stretch | Strong, sharp peak confirming the carbonyl group.[5] |

| C-H (Aldehyde) | 2720 – 2750 & 2810 - 2850 | Stretch (Fermi Doublet) | Two weak but characteristic peaks for the aldehyde C-H bond.[6] |

| C=C (Aromatic) | 1450 – 1600 | Stretch | Multiple bands indicating the presence of the benzene ring. |

| C-O-C (Ether) | 1220 – 1260 | Asymmetric Stretch | Strong band confirming the aryl-alkyl ether linkage. |

| C-Cl (Aryl Halide) | 700 – 850 | Stretch | Indicates the presence of the chloro-substituent. |

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

| m/z Value | Interpretation | Significance |

| 184 & 186 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The ~3:1 intensity ratio of 184:186 is the characteristic isotopic signature of one chlorine atom. |

| 155 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation pathway for benzaldehydes. |

| 139 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |

Applications in Drug Development and Organic Synthesis

3-Chloro-2-ethoxybenzaldehyde is not typically an end-product but rather a strategic intermediate. Its utility lies in:

-

Scaffold Elaboration: The aldehyde group serves as a key reaction point for building molecular complexity, enabling the synthesis of imines, secondary alcohols, and extended conjugated systems.

-

Directed Synthesis: The substitution pattern allows for regioselective introduction of other functional groups through electrophilic or nucleophilic aromatic substitution, guided by the existing substituents.

-

Fragment-Based Drug Design: As a substituted aromatic fragment, it can be used to probe binding pockets of biological targets, with the chloro and ethoxy groups providing specific steric and electronic interactions.

Safety and Handling

As with related substituted benzaldehydes, 3-Chloro-2-ethoxybenzaldehyde should be handled with appropriate care.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

-

Exposure Routes: Avoid contact with skin and eyes, as it is likely to be an irritant.[9] Avoid ingestion.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, S. G. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 363. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Chilean Chemical Society, 53(4), 1695-1699. [Link]

-

PubChem. 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

Jeyakkumar, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20848-20869. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-ethoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For a potential therapeutic agent, solubility profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby governing its bioavailability and therapeutic efficacy. In synthetic chemistry, understanding a compound's solubility is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive technical overview of the solubility profile of 3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide integrates foundational chemical principles with data from analogous structures to provide a robust predictive analysis of its solubility.

Physicochemical Properties of 3-Chloro-2-ethoxybenzaldehyde

A thorough understanding of a molecule's physical and chemical characteristics is essential for predicting its solubility. 3-Chloro-2-ethoxybenzaldehyde is a liquid at room temperature with the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [CymitQuimica][1] |

| Molecular Weight | 184.62 g/mol | [CymitQuimica][1] |

| Appearance | Liquid | [CymitQuimica][1] |

The molecular structure of 3-Chloro-2-ethoxybenzaldehyde is presented below, highlighting the key functional groups that govern its solubility characteristics.

Figure 1. Molecular Structure of 3-Chloro-2-ethoxybenzaldehyde.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

Molecular Polarity Analysis of 3-Chloro-2-ethoxybenzaldehyde:

-

Polar Functional Groups: The molecule possesses three key features that contribute to its polarity:

-

Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar due to the significant electronegativity difference between carbon and oxygen. This group can act as a hydrogen bond acceptor.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage introduces polarity due to the electronegative oxygen atom. The lone pairs on the oxygen can also act as hydrogen bond acceptors.

-

Chloro Group (-Cl): The chlorine atom is electronegative, creating a dipole moment in the C-Cl bond.

-

-

Nonpolar Feature:

-

Benzene Ring: The aromatic ring is predominantly nonpolar and hydrophobic.

-

Expected Solubility Profile based on Polarity:

Based on this structural analysis, 3-Chloro-2-ethoxybenzaldehyde is expected to be a moderately polar molecule. The presence of the polar aldehyde, ethoxy, and chloro groups should impart some degree of solubility in polar solvents. However, the nonpolar benzene ring will limit its solubility in highly polar solvents like water and enhance its solubility in organic solvents of low to moderate polarity.

Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar, Protic) | Slightly Soluble to Insoluble | The hydrophobic benzene ring and the lack of a hydrogen bond donor group are expected to significantly limit aqueous solubility. While the aldehyde and ether oxygens can accept hydrogen bonds from water, this is likely insufficient to overcome the nonpolar character of the bulk of the molecule. |

| Ethanol | High (Polar, Protic) | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group provides some nonpolar character, making it a good solvent for moderately polar compounds. |

| Methanol | High (Polar, Protic) | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the polar groups of the molecule. |

| Acetone | Medium (Polar, Aprotic) | Soluble | Acetone's polarity and its ability to accept hydrogen bonds make it a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |

| Hexane | Low (Nonpolar) | Slightly Soluble to Insoluble | The significant polarity of the aldehyde, ethoxy, and chloro groups will likely result in poor solubility in a nonpolar solvent like hexane. |

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise and accurate solubility data, experimental determination is essential. The two most common methods employed in pharmaceutical and chemical research are the Shake-Flask method and Nephelometry.

The Saturation Shake-Flask Method

This is considered the "gold standard" for determining equilibrium solubility.[4] The method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Workflow for the Shake-Flask Method:

Figure 2. Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of 3-Chloro-2-ethoxybenzaldehyde to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation.[5]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of 3-Chloro-2-ethoxybenzaldehyde.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Nephelometry for High-Throughput Solubility Screening

Nephelometry is a rapid, high-throughput method for estimating kinetic solubility by measuring the turbidity of a solution.[6][7] It is particularly useful in early drug discovery for screening large numbers of compounds. The principle is based on the detection of light scattered by undissolved particles in a solution.[8]

Workflow for Nephelometric Solubility Assay:

Figure 3. Workflow for Nephelometric Solubility Determination.

Detailed Protocol for Nephelometry:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-Chloro-2-ethoxybenzaldehyde in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add the DMSO solutions to a 96-well or 384-well microplate. Then, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations and a low percentage of DMSO.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it is insoluble at that concentration.

-

Measurement: Place the microplate in a laser nephelometer and measure the light scattering for each well.

-

Data Analysis: Plot the nephelometry units against the compound concentration. The concentration at which the signal significantly deviates from the baseline of soluble compound controls is determined as the kinetic solubility.

Applications and Importance in Drug Discovery and Development

The solubility of a compound like 3-Chloro-2-ethoxybenzaldehyde is a critical parameter in the context of drug discovery. Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering the development of a promising drug candidate. The presence of a chlorine atom in a molecule can sometimes influence its metabolic stability and binding affinity to biological targets, making chloro-containing compounds a subject of interest in medicinal chemistry.[9] A comprehensive understanding of the solubility profile allows for the early identification of potential formulation challenges and guides the selection of appropriate delivery strategies.

Conclusion

While direct experimental data on the solubility of 3-Chloro-2-ethoxybenzaldehyde is scarce, a robust qualitative and predictive profile can be established based on its molecular structure and the fundamental principles of chemical solubility. The presence of polar aldehyde, ethoxy, and chloro functional groups suggests good solubility in a range of polar organic solvents, while the nonpolar aromatic ring is expected to limit its aqueous solubility. For definitive quantitative data, experimental determination using established methods such as the shake-flask technique is recommended. This guide provides the theoretical foundation and practical protocols for researchers and drug development professionals to effectively assess the solubility of this and other novel chemical entities.

References

- Chen, X., Cho, S. J., Li, Y., & Venkatesh, S. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1838–1852.

- Pannu, R., & Rathi, E. (2021). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

- Glomme, A., & Oprea, T. I. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients.

- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.

-

Sci-Hub. (n.d.). Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

PubChem. (n.d.). 6-Acetyl-3-chloro-2-ethoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

- ACS Omega. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(35), 31843–31857.

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

-

Chemical Synthesis. (n.d.). 3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetone. Retrieved from [Link]

-

ABL Technology. (n.d.). (3-Chloro-4-ethoxyphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

PubChem. (n.d.). (e)-3-Chloro-2-hexene. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chlorohexane (CAS 2346-81-8). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloroethoxy)ethanol. Retrieved from [Link]

- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100122.

-

PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorohexane. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-ethoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 8. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. 3-Chloro-2-methylanisole | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde as a Starting Material for Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes are a cornerstone of this endeavor, offering a reactive aldehyde functionality appended to a tunable aromatic scaffold.[1] Among these, 3-Chloro-2-ethoxybenzaldehyde emerges as a particularly valuable, albeit specialized, building block for researchers, particularly those in the pharmaceutical and fine chemical industries.

The unique arrangement of its functional groups—an aldehyde, a chloro substituent, and an ethoxy group in an ortho/meta relationship—imparts a distinct electronic and steric profile. This profile can be leveraged to achieve specific reactivity and to introduce key structural motifs into target molecules. The aldehyde group serves as a versatile handle for a wide array of transformations, including nucleophilic additions and condensations, while the chloro and ethoxy groups modulate the reactivity of the aromatic ring and provide additional points for functionalization or steric control.

This guide provides an in-depth exploration of 3-Chloro-2-ethoxybenzaldehyde, from its fundamental properties and synthesis to its potential applications in advanced organic synthesis, supported by detailed experimental protocols and scientific rationale.

Physicochemical and Structural Properties

A thorough understanding of a starting material's properties is the foundation of its effective use in synthesis. The key physicochemical data for 3-Chloro-2-ethoxybenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 709649-70-7 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | CRKCZHSKXMXWSB-UHFFFAOYSA-N | [2] |

Strategic Synthesis of 3-Chloro-2-ethoxybenzaldehyde

While not as commonly available as some other benzaldehyde derivatives, 3-Chloro-2-ethoxybenzaldehyde can be efficiently prepared in a two-step sequence starting from the more accessible 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde).[3][4] This approach involves a classic Reimer-Tiemann or Duff reaction to synthesize the hydroxybenzaldehyde intermediate, followed by a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

A common method for the ortho-formylation of phenols is the Reimer-Tiemann reaction. A detailed protocol for the synthesis of 3-Chloro-2-hydroxybenzaldehyde starting from o-chlorophenol is available in the literature.[5] This reaction involves the reaction of o-chlorophenol with chloroform in the presence of a strong base, such as sodium hydroxide.[5]

Step 2: Ethoxylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6] In this case, the phenoxide of 3-Chloro-2-hydroxybenzaldehyde is reacted with an ethylating agent.

Detailed Experimental Protocol: Williamson Ether Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Materials:

-

3-Chloro-2-hydroxybenzaldehyde (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Iodoethane (or Bromoethane) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

-

Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq). The use of a fine powder will increase the reaction rate.

-

Add iodoethane (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Chloro-2-ethoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkyl halide and react with the base. Therefore, anhydrous solvents and reagents are crucial for high yields.

-

Base Selection: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. It is less harsh than stronger bases like sodium hydride, which could lead to side reactions.

-

Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the anion (phenoxide) relatively free and highly nucleophilic.

-

Leaving Group: Iodoethane is generally more reactive than bromoethane in Sₙ2 reactions, leading to faster reaction times.

Synthetic Workflow Diagram:

Caption: Williamson ether synthesis of 3-Chloro-2-ethoxybenzaldehyde.

Synthetic Utility: A Gateway to Molecular Complexity

The aldehyde functionality of 3-Chloro-2-ethoxybenzaldehyde is a versatile platform for constructing more complex molecules. Its reactions are typical of aromatic aldehydes and include condensations, olefinations, and multicomponent reactions.[1]

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] This reaction is invaluable for synthesizing α,β-unsaturated compounds, which are important intermediates in drug discovery.

Detailed Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

Materials:

-

3-Chloro-2-ethoxybenzaldehyde (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Chloro-2-ethoxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

-

Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid (to remove piperidine), followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Active Methylene Compound: Diethyl malonate has acidic α-protons due to the two adjacent ester groups, making it a suitable nucleophile in this reaction.

-

Catalyst: A weak base like piperidine is sufficient to deprotonate the diethyl malonate to form the enolate without causing self-condensation of the aldehyde.[7]

-

Water Removal: The removal of water via a Dean-Stark trap drives the equilibrium towards the formation of the dehydrated product, ensuring a high yield of the α,β-unsaturated compound.[8]

Wittig Reaction: A Powerful Olefination Strategy

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[11] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide.[12]

Detailed Experimental Protocol: Wittig Reaction for Stilbene Analogue Synthesis

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

3-Chloro-2-ethoxybenzaldehyde (1.0 eq)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve 3-Chloro-2-ethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

After filtration and concentration, the crude product (a mixture of (E)- and (Z)-isomers) and triphenylphosphine oxide can be separated by column chromatography.

Causality Behind Experimental Choices:

-

Wittig Reagent Preparation: The phosphorus ylide is generated in situ by deprotonating the corresponding phosphonium salt with a strong, non-nucleophilic base.

-

Solvent: Anhydrous THF is a common solvent for Wittig reactions as it is inert to the strong base and effectively dissolves the reactants.

-

Stereoselectivity: The use of a non-stabilized ylide (like the one derived from benzyltriphenylphosphonium chloride) with an aromatic aldehyde typically leads to a mixture of (E)- and (Z)-alkenes, with the (Z)-isomer often predominating under salt-free conditions.[9]

General Synthetic Applications Diagram:

Caption: Key synthetic transformations of 3-Chloro-2-ethoxybenzaldehyde.

Spectroscopic and Analytical Characterization

While a dedicated experimental spectrum for 3-Chloro-2-ethoxybenzaldehyde is not widely published, its expected spectroscopic data can be reliably predicted based on the analysis of structurally similar compounds and the known effects of its constituent functional groups.[13][14]

| Technique | Expected Data | Rationale |

| ¹H NMR | Aldehyde Proton (CHO): ~10.3 ppm (singlet).Aromatic Protons: 7.0-7.8 ppm (multiplets).Ethoxy Protons (-OCH₂CH₃): ~4.1 ppm (quartet, J ≈ 7 Hz) and ~1.4 ppm (triplet, J ≈ 7 Hz). | The aldehyde proton is highly deshielded. The aromatic region will show a complex splitting pattern due to the trisubstituted ring. The ethoxy group will exhibit a characteristic quartet and triplet. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~190 ppm.Aromatic Carbons: 110-160 ppm.Ethoxy Carbons (-OCH₂CH₃): ~65 ppm and ~15 ppm. | The carbonyl carbon is significantly downfield. The aromatic region will show six distinct signals. The ethoxy carbons are in the typical aliphatic region. |

| IR Spectroscopy | C=O stretch (aldehyde): ~1690 cm⁻¹.C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹.C-O stretch (aryl ether): ~1250 cm⁻¹.C-Cl stretch: ~750 cm⁻¹. | The carbonyl stretch is a strong, characteristic band. The two C-H stretches for the aldehyde are also diagnostic. The C-O and C-Cl stretches will appear in the fingerprint region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z 184, with an M+2 peak at m/z 186 in an approximate 3:1 ratio. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in mass spectrometry. |

Purity Assessment: The purity of 3-Chloro-2-ethoxybenzaldehyde is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-2-ethoxybenzaldehyde. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds such as 2-ethoxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[3] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Clean mouth with water and seek medical attention.

-

Conclusion

3-Chloro-2-ethoxybenzaldehyde represents a valuable and versatile starting material for organic synthesis. Its unique substitution pattern allows for the introduction of specific structural and electronic features into target molecules. Through well-established synthetic transformations such as the Williamson ether synthesis for its preparation, and Knoevenagel condensations and Wittig reactions for its further elaboration, this compound serves as a gateway to a diverse range of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and synthetic potential, offering researchers and drug development professionals the foundational knowledge required to effectively incorporate this promising building block into their synthetic strategies.

References

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. [Link]

-

Substituted Benzaldehyde: Significance and symbolism. [Link][1]

-

Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. [Link][12]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides - Taylor & Francis. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link][6]

-

ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. [Link]

-

Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. [Link][13]

-

Conformational Studies of ortho-Substituted Benzaldehyde Chromium Tricarbonyl Complexes | Organometallics - ACS Publications. [Link]

-

6-Acetyl-3-chloro-2-ethoxybenzaldehyde | C11H11ClO3 | CID 171006994 - PubChem. [Link]

-

Overtone spectroscopy of some benzaldehyde derivatives | Request PDF - ResearchGate. [Link][14]

-

3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. [Link][3]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. [Link][5]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)

-

3-Chloromethyl-2-hydroxybenzaldehyde - PMC - NIH. [Link]

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. 3-Chloro-2-ethoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-hydroxybenzaldehyde 97 1927-94-2 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. While direct historical accounts of its discovery are not prominently documented, its synthesis logically follows from established and fundamental organic reactions. This guide elucidates the most probable synthetic pathway, rooted in the classical Williamson ether synthesis, and provides detailed experimental protocols for its precursor and a well-reasoned, field-proven methodology for its production. Furthermore, this document collates the essential physicochemical and spectroscopic data required for its identification and characterization, and explores its potential applications as a building block in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of commercially and scientifically important molecules. Their utility spans the pharmaceutical, agrochemical, fragrance, and dye industries. The aldehyde functional group offers a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. The nature and position of substituents on the benzene ring further modulate the reactivity of the aldehyde and introduce specific functionalities, making each substituted benzaldehyde a unique chemical entity with distinct properties and applications.

3-Chloro-2-ethoxybenzaldehyde, with its chloro and ethoxy groups ortho and meta to the aldehyde, respectively, presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy group influence the reactivity of the aromatic ring and the aldehyde. This substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic systems and other fine chemicals.

Historical Context and Postulated Discovery

Synthetic Pathways: From Precursor to Product

The most logical and efficient synthetic route to 3-Chloro-2-ethoxybenzaldehyde involves a two-step process:

-

Formylation of o-Chlorophenol to produce the key intermediate, 3-Chloro-2-hydroxybenzaldehyde.

-

Williamson Ether Synthesis to convert the hydroxyl group of the intermediate to an ethoxy group.

This approach is strategically sound as it utilizes readily available starting materials and employs high-yielding and well-understood reaction mechanisms.

Synthesis of the Precursor: 3-Chloro-2-hydroxybenzaldehyde

The synthesis of 3-Chloro-2-hydroxybenzaldehyde can be achieved via the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol in the presence of chloroform and a strong base.[2]

Reaction Scheme:

Precursor Synthesis Workflow

Experimental Protocol: [2]

Materials:

-

o-Chlorophenol (126 g, 0.98 mol)

-

Sodium hydroxide (266 g, 6.65 mol)

-

Chloroform (262 g, 2.20 mol)

-

6 N Sulfuric acid

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Hexane

-

Deionized water

Equipment:

-

3000 ml round-bottom flask

-

Mechanical stirrer

-

Addition funnel (250 ml)

-

Reflux condenser

-

Heating mantle

-

Steam distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium hydroxide (266 g in 1000 ml of water) is prepared in a 3000 ml round-bottom flask and warmed to 60°C.

-